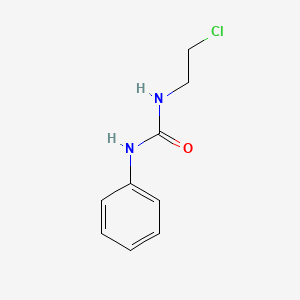

1-(2-Chloroethyl)-3-phenylurea

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAQLBSPTKQTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291141 |

Source

|

| Record name | 1-(2-chloroethyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-13-0 |

Source

|

| Record name | NSC73440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloroethyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 1 2 Chloroethyl 3 Phenylurea and Analogues

Established Synthetic Pathways for N-(2-Chloroethyl)ureas

The foundational methods for synthesizing N-(2-chloroethyl)ureas primarily involve the reaction of an amine with a source of the chloroethyl isocyanate moiety or a related synthon.

Reaction of Anilines with 2-Chloroethylisocyanate

A primary and widely employed method for the synthesis of 1-(2-chloroethyl)-3-phenylurea and its analogues involves the direct reaction of a substituted aniline (B41778) with 2-chloroethyl isocyanate. This reaction is a straightforward nucleophilic addition of the amine to the isocyanate group.

The general reaction scheme is as follows:

Ar-NH₂ + Cl-CH₂CH₂-N=C=O → Ar-NH-C(=O)NH-CH₂CH₂-Cl

This method is efficient for producing a wide range of N-aryl-N'-(2-chloroethyl)ureas by simply varying the substituent on the aniline starting material. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), at room temperature. The yields for this reaction are generally high, often exceeding 80-90%. For instance, the reaction of aniline with 2-chloroethyl isocyanate in THF at room temperature provides this compound in good yield.

Table 1: Examples of 1-(2-Chloroethyl)-3-arylureas Synthesized via the Isocyanate Route

| Aryl Group (Ar) | Starting Aniline | Product |

| Phenyl | Aniline | This compound |

| 4-Chlorophenyl | 4-Chloroaniline | 1-(2-Chloroethyl)-3-(4-chlorophenyl)urea (B14004536) |

| 4-Methylphenyl | 4-Methylaniline | 1-(2-Chloroethyl)-3-(4-methylphenyl)urea |

| 3,4-Dichlorophenyl | 3,4-Dichloroaniline | 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea |

Carbonyldiimidazole-Mediated Urea (B33335) Formation

An alternative to the use of isocyanates is the in situ generation of a reactive carbonyl intermediate from an amine using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). This two-step, one-pot procedure offers a milder approach and avoids handling potentially hazardous isocyanates directly.

The process involves two main steps:

Activation of the aniline with CDI to form an imidazolide (B1226674) intermediate.

Reaction of the intermediate with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base, such as triethylamine, to form the final urea product.

This method is particularly useful when the desired isocyanate is not commercially available or is unstable. The reaction proceeds through a reactive N-acylimidazole intermediate which is then readily displaced by the second amine.

Advanced Synthetic Methodologies for Derivatization

Further chemical diversity can be achieved by modifying the basic this compound structure, either at the phenyl ring or through transformations of the chloroethylurea side chain.

Modification of the Phenyl Moiety

Modifications to the phenyl ring of this compound are typically introduced by starting with a pre-functionalized aniline in the synthetic routes described in section 2.1. A wide array of substituents can be incorporated onto the phenyl ring to systematically study structure-activity relationships in medicinal chemistry programs.

Common modifications include the introduction of:

Halogens: (e.g., fluoro, chloro, bromo) at various positions (ortho, meta, para). For example, 1-(2-chloroethyl)-3-(4-chlorophenyl)urea is synthesized from 4-chloroaniline.

Alkyl groups: (e.g., methyl, ethyl) which can influence lipophilicity.

Alkoxy groups: (e.g., methoxy) which can act as hydrogen bond acceptors.

Nitro groups: which can serve as synthetic handles for further transformations, such as reduction to an amino group.

These substitutions are achieved by selecting the appropriately substituted aniline as the starting material in the reaction with 2-chloroethyl isocyanate.

Cyclization Reactions of the Chloroethylurea Moiety

The 2-chloroethylurea (B1347274) moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the reactive chloroethyl group allows for intramolecular cyclization reactions, typically under basic conditions.

One of the most common transformations is the base-mediated cyclization to form 1-aryl-2-imidazolidinones. Treatment of 1-(2-chloroethyl)-3-arylureas with a base like sodium hydride or sodium ethoxide results in an intramolecular nucleophilic substitution, where the urea nitrogen attacks the carbon bearing the chlorine atom, displacing it to form a five-membered ring.

Table 2: Cyclization of 1-(2-Chloroethyl)-3-arylureas

| Starting Urea | Product |

| This compound | 1-Phenyl-2-imidazolidinone |

| 1-(2-Chloroethyl)-3-(4-chlorophenyl)urea | 1-(4-Chlorophenyl)-2-imidazolidinone |

This cyclization is a key step in the synthesis of many pharmacologically active compounds, where the imidazolidinone ring serves as a core scaffold.

Green Chemistry Approaches in Urea Synthesis

Recent research has focused on developing more environmentally benign methods for the synthesis of ureas, moving away from hazardous reagents and solvents. While specific examples focusing solely on this compound are less documented in the context of green chemistry, general principles are being applied to urea synthesis that are relevant.

These approaches include:

Solvent-free reactions: Conducting reactions under neat conditions to reduce solvent waste.

Catalytic methods: Utilizing catalysts to enable reactions with higher atom economy, for instance, the direct carbonylation of amines and nitroarenes using selenium-catalyzed reactions with carbon monoxide.

Use of safer reagents: Exploring alternatives to phosgene (B1210022) and isocyanates. For example, the use of dimethyl carbonate as a green methylating and methoxycarbonylating agent, or the synthesis of ureas from CO₂ and amines, represents a significant step forward.

While the direct application of these green methodologies to the synthesis of this compound is an area for future development, they represent the direction in which the field of urea synthesis is heading.

Catalytic Methods in Urea Derivative Synthesis

The synthesis of urea derivatives, including structures analogous to this compound, has evolved significantly with the advent of novel catalytic methods. These strategies often aim to replace hazardous traditional reagents like phosgene and isocyanates with more sustainable alternatives. chemrxiv.orgacs.org

Dehydrogenative Coupling: A prominent sustainable approach involves the catalytic dehydrogenative coupling of amines and methanol (B129727). Pincer complexes of earth-abundant metals, such as manganese, have been shown to effectively catalyze this transformation, producing ureas with hydrogen gas as the sole byproduct. chemrxiv.orgacs.org This atom-economical process typically proceeds via a formamide (B127407) intermediate. chemrxiv.org Ruthenium pincer complexes have also been utilized to directly synthesize ureas from methanol and amines without the need for additives like bases or oxidants. organic-chemistry.org

Carbon Dioxide as a C1 Source: Carbon dioxide (CO2), an abundant and non-toxic C1 building block, is an attractive carbonyl source for urea synthesis. nih.govunipr.it Researchers have developed efficient methods for synthesizing urea derivatives from alkyl ammonium (B1175870) carbamates, which can be sourced from low concentrations of CO2. nih.gov This reaction is often catalyzed by a titanium complex. nih.gov Organocatalysts, such as the bicyclic guanidine (B92328) 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have also proven effective in catalyzing the fixation of CO2 into linear and cyclic ureas under solvent-free conditions. unipr.it

Other Catalytic Approaches: Various other catalytic systems have been employed for urea synthesis. Palladium-on-carbon (Pd/C) can catalyze the carbonylation of azides in the presence of amines to yield unsymmetrical ureas. organic-chemistry.org Lanthanum triflate has been used to catalyze the direct conversion of N-protected amines into nonsymmetric ureas. organic-chemistry.org

The table below summarizes key catalytic methods for the synthesis of urea derivatives.

| Catalyst Type | Reactants | Key Features |

| Manganese Pincer Complex | Amines, Methanol | Earth-abundant metal, atom-economic, H2 byproduct. chemrxiv.orgacs.org |

| Ruthenium Pincer Complex | Amines, Methanol | No additives required, highly atom-economical. organic-chemistry.org |

| Titanium Complex | Alkyl Ammonium Carbamates (from CO2) | Utilizes low-concentration CO2 sources. nih.gov |

| Guanidine (TBD) | Propargylamines, Primary Amines, CO2 | Organocatalysis, solvent-free conditions. unipr.it |

| Pd/C | Azides, Amines, CO | Forms unsymmetrical ureas, N2 byproduct. organic-chemistry.org |

| Lanthanum Triflate | N-protected Amines, Amines | Direct conversion to nonsymmetric ureas. organic-chemistry.org |

Mechanistic Organic Chemistry of Key Transformations

The reactivity of this compound is largely dictated by the interplay of its functional groups: the electrophilic chloroethyl group and the urea moiety.

Nucleophilic Substitution Reactions on the Chloroethyl Group

The chlorine atom on the ethyl group of this compound is susceptible to nucleophilic substitution. This reactivity is a cornerstone of its chemical transformations, allowing for the introduction of various functional groups. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, particularly in polar solvents. dtic.mil

In related chloroethylamines, such as N-methyl-bis(2-chloroethyl)amine (HN-2), these reactions can be rapid, sometimes leading to cyclized quaternary ammonium salts through intramolecular or intermolecular substitution. dtic.mil For this compound analogues, the chloroethyl group can be displaced by a range of nucleophiles. acs.org For instance, the synthesis of various derivatives often involves the reaction of the chloroethyl urea with different nucleophiles to create new C-N, C-S, or C-O bonds.

Computational studies and structure-activity relationships of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) suggest that the electrophilic 2-chloroethyl urea moiety is a key pharmacophore. researchgate.net In biological contexts, this group can act as an alkylating agent, forming covalent bonds with nucleophilic residues in proteins, such as the cysteine or glutamate (B1630785) residues of tubulin. acs.orgresearchgate.net This reaction is hypothesized to proceed after the molecule binds to a specific site, positioning the chloroethyl group for nucleophilic attack by a nearby amino acid residue. researchgate.net

Hydrolysis of the Urea Moiety

The urea linkage in this compound can undergo hydrolysis under both acidic and basic conditions, though it is generally stable under neutral conditions. The mechanism of hydrolysis for phenylureas has been studied in detail.

Under basic conditions (pH 12-14), the hydrolysis of phenylureas is proposed to occur via an addition-elimination mechanism, similar to that of esters and amides. rsc.orgresearchgate.net The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the urea. At sufficiently high pH, a side equilibrium can form where the urea dissociates at the aryl-NH group to yield its conjugate base, which is less reactive towards hydrolysis. rsc.orgresearchgate.net

An alternative mechanism has been proposed for the decomposition of N-phenylurea catalyzed by dinuclear nickel complexes, which involves an elimination reaction to generate phenyl isocyanate, followed by hydrolysis of the isocyanate to form aniline. mdpi.com Studies on the solvolysis of sterically hindered N-aryl ureas also support the generation of transient N-aryl isocyanates as key intermediates. nih.gov This pathway involves the expulsion of the amine portion from a zwitterionic intermediate. nih.gov

Oxidation and Reduction Reactions of Related Functional Groups

While the urea and chloroalkyl groups are the primary sites of reactivity, the functional groups in analogues of this compound can undergo various oxidation and reduction reactions. Oxidation is defined as the loss of electrons, an increase in oxidation number, or the addition of oxygen/removal of hydrogen. byjus.comlumenlearning.com Conversely, reduction is the gain of electrons, a decrease in oxidation number, or the addition of hydrogen/removal of oxygen. byjus.comlumenlearning.com

In related nitrogen mustards like tris(2-chloroethyl)amine (HN-3), the nitrogen atom can be oxidized by peracids to form the corresponding N-oxide. dtic.mil However, reaction with hydrogen peroxide in polar solvents like methanol or acetonitrile (B52724) can fail to produce the N-oxide, instead promoting bimolecular nucleophilic substitution. dtic.mil

The fundamental mechanisms of these transformations often parallel standard organic reactions. youtube.com For example, the reduction of a carbonyl group (which could be present in an analogue) to an alcohol can be viewed as the nucleophilic addition of a hydride (H-). youtube.com The oxidation of an alkyl group to an alcohol can be seen as a substitution reaction. youtube.com These transformations are central to both synthetic chemistry and metabolic processes, where enzymes catalyze the oxidation of organic molecules to produce energy. libretexts.org

Structure Activity Relationship Sar Studies of 1 2 Chloroethyl 3 Phenylurea Analogues

Correlates of Structural Features with Biological Activity

Systematic structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular components required for the cytotoxic effects of N-aryl-N'-(2-chloroethyl)ureas (CEUs). These investigations have consistently highlighted three critical features for significant biological activity: the N'-2-chloroethyl moiety, the exocyclic urea (B33335) function, and specific substitutions on the phenyl ring.

The N'-2-chloroethyl group is a crucial component for the biological activity of this class of compounds. It functions as a soft alkylating agent, capable of forming covalent bonds with biological macromolecules. researchgate.net Mechanistic studies have revealed that this moiety is responsible for the monoalkylation of proteins. researchgate.net Specifically, the N'-(2-chloroethyl)urea part of the molecule has been shown to bind to an amino acid near the colchicine-binding site on β-tubulin. researchgate.net This interaction disrupts microtubule dynamics, leading to cell cycle arrest and subsequent cytotoxicity. The alkylating nature of the 2-chloroethyl group is therefore fundamental to the mechanism of action of these compounds.

The nature and position of substituents on the aromatic phenyl ring significantly modulate the biological activity of 1-(2-chloroethyl)-3-phenylurea analogues. researchgate.net Modifications to the phenyl ring can influence the compound's potency, selectivity, and pharmacokinetic properties.

The introduction of alkyl chains on the phenyl ring has been shown to be a key determinant of cytotoxic activity. researchgate.net SAR studies have indicated that a branched alkyl chain at the 4-position of the phenyl ring is required to ensure significant cytotoxicity. researchgate.net Several derivatives with alkyl substituents on the aromatic ring have demonstrated greater cytotoxicity than the nitrogen mustard chlorambucil. researchgate.net The biological activity of these aromatic urea derivatives appears to be directly related to the nature and position of these alkyl groups. researchgate.net

Table 1: Effect of Alkyl Chain Modifications on Cytotoxicity

| Compound | Phenyl Ring Substituent | Relative Cytotoxicity |

| Analogue A | Unsubstituted | Baseline |

| Analogue B | 4-branched alkyl chain | Significantly Increased |

| Analogue C | 4-linear alkyl chain | Moderately Increased |

| Analogue D | 2-alkyl chain | Decreased |

The addition of halogen atoms to the phenyl ring is another important modification that influences biological activity. A halogen at the 4-position of the phenyl ring has been identified as a requirement for significant cytotoxicity. researchgate.net The presence of chlorine or bromine atoms at the ortho position of the urea functionality can promote the formation of intermolecular hydrogen bonds. nih.gov This is partly due to the influence of the substituents on the dihedral angle between the urea functionality and the aromatic group, which can pre-organize the molecule for better target interaction. nih.gov

Table 2: Influence of Halogenation on Biological Activity

| Compound | Phenyl Ring Substituent | Key Finding |

| Analogue E | 4-Halogen | Required for significant cytotoxicity researchgate.net |

| Analogue F | 2-Chlorine | Promotes intermolecular hydrogen bonding nih.gov |

| Analogue G | 2-Bromine | Promotes intermolecular hydrogen bonding nih.gov |

The introduction of hydroxy and alkoxy groups has been explored to optimize the antineoplastic properties of phenylurea analogues. nih.gov Three series of analogues derived from N-(3-ω-hydroxyalkyl or 4-ω-hydroxyalkyl or 3-ω-hydroxyalkynyl)-phenyl-N'-(2-chloroethyl)ureas have been prepared. nih.gov Many of these compounds exhibit potent growth inhibitory activity, with some showing GI50 values in the nanomolar range, making them significantly more potent than previously described analogues. nih.gov In other related studies on ethylenediurea derivatives, it was observed that larger substituents like C2H5 and O linkers tended to result in lower cell viability (higher potency), particularly in breast cancer and melanoma cell lines. mdpi.com Furthermore, electron-withdrawing groups such as OCH3 may enhance activity compared to electron-donating groups like CH3. mdpi.com

Table 3: Impact of Hydroxy and Alkoxy Groups on Growth Inhibition

| Compound Series | Phenyl Ring Substituent | Potency (GI50) |

| N-(3-ω-hydroxyalkyl)-phenyl-N'-(2-chloroethyl)ureas | 3-ω-hydroxyalkyl | 250 nM to 8 µM nih.gov |

| N-(4-ω-hydroxyalkyl)-phenyl-N'-(2-chloroethyl)ureas | 4-ω-hydroxyalkyl | 250 nM to 8 µM nih.gov |

| N-(3-ω-hydroxyalkynyl)-phenyl-N'-(2-chloroethyl)ureas | 3-ω-hydroxyalkynyl | Nanomolar range nih.gov |

| Ethylenediurea Analogue | OCH3 | Enhanced activity mdpi.com |

Impact of Substituents on the Phenyl Ring

Incorporation of Fluorenyl or Indanyl Groups

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These computational models are invaluable for predicting the activity of novel compounds and for gaining insights into the molecular features that govern their potency.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are powerful computational tools used to establish a correlation between the biological activity of a set of molecules and their 3D properties. Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and uses partial least squares (PLS) analysis to correlate these fields with their biological activities. The results are often visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecules would likely lead to an increase or decrease in activity.

CoMSIA , similar to CoMFA, also analyzes the steric and electrostatic fields but includes additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. CoMSIA uses a Gaussian-type function for the distance dependence between the probe atom and the molecule's atoms, which results in smoother contour maps and can sometimes provide a more detailed understanding of the SAR.

Correlation of Molecular Fields with Biological Potency

In the context of this compound analogues, 3D-QSAR studies, particularly CoMFA and CoMSIA, have been instrumental in elucidating the relationship between their molecular fields and biological potency. These analyses have shown that the steric and electrostatic properties of the phenyl ring and its substituents are critical determinants of activity.

The CoMFA and CoMSIA models generate contour maps that provide a visual representation of the SAR. For example, a green contour in a steric map indicates a region where bulky substituents are favored for enhancing activity, while a yellow contour suggests that steric bulk is detrimental. Similarly, blue contours in an electrostatic map highlight areas where electropositive groups are preferred, and red contours indicate a preference for electronegative groups.

By analyzing these contour maps, researchers can make informed decisions about which modifications to the this compound scaffold are most likely to result in increased biological potency. This rational approach to drug design can significantly accelerate the discovery of new and more effective therapeutic agents.

Below is a hypothetical data table illustrating the kind of data used in QSAR studies, showing variations in substituents and their corresponding biological activity.

| Compound ID | R1-substituent | R2-substituent | R3-substituent | R4-substituent | IC50 (µM) |

| 1 | H | H | H | H | 15.2 |

| 2 | 4-CH3 | H | H | H | 8.5 |

| 3 | 4-Cl | H | H | H | 5.1 |

| 4 | 4-OCH3 | H | H | H | 12.8 |

| 5 | 3-NO2 | H | H | H | 3.7 |

| 6 | H | 2-F | H | H | 9.3 |

| 7 | 4-t-butyl | H | H | H | 2.4 |

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Mechanisms

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

No published studies were found that specifically evaluate the inhibitory activity of 1-(2-Chloroethyl)-3-phenylurea against Indoleamine 2,3-dioxygenase 1 (IDO1). While various other phenylurea and N,N-diphenylurea derivatives have been designed and synthesized as potential IDO1 inhibitors for cancer immunotherapy, research has not specifically identified or detailed the inhibitory mechanism of this compound for this enzyme. mdpi.comfrontiersin.orgresearchgate.netyuntsg.com

Urease Inhibition Studies

There is no available scientific literature detailing studies on the inhibition of the urease enzyme by this compound. The field of urease inhibitor research is active, focusing on preventing complications from urease-positive bacterial infections, but investigations into this specific compound have not been reported.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Specific mechanistic studies on the inhibition of Fatty Acid Amide Hydrolase (FAAH) by this compound have not been reported. Although aryl ureas are a class of compounds known to act as inhibitors of FAAH, often through covalent modification of the enzyme's active site, the specific interaction and inhibitory potential of this compound remain uninvestigated.

Receptor and Signaling Pathway Modulation

Glucokinase (GK) Activation

There are no specific research findings on the activation of Glucokinase (GK) by this compound. While some urea-containing compounds have been explored as glucokinase activators for their potential in diabetes therapy, the activity of this particular chloroethyl derivative has not been a subject of published studies. researchgate.netnih.govresearchgate.netnih.gov

Pregnane X Receptor Activation (Contextual to Phenylurea Herbicides)

The Pregnane X Receptor (PXR), also known as the steroid and xenobiotic sensing nuclear receptor (SXR), is a crucial transcription factor primarily involved in detecting the presence of foreign toxic substances (xenobiotics) and upregulating the expression of proteins involved in their detoxification and elimination. mdpi.comnih.gov As a member of the nuclear receptor superfamily, PXR's primary function is to act as a sensor for a wide array of compounds, including pharmaceuticals, environmental pollutants, and endogenous molecules. mdpi.comnih.govresearchgate.net

The activation of PXR is ligand-dependent. Upon binding to a ligand, PXR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). mdpi.comnih.gov This PXR-RXR complex then binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. mdpi.commdpi.com This binding initiates the transcription of genes encoding various metabolic enzymes and transporters. Key among these are the cytochrome P450 enzymes, particularly CYP3A4, which is responsible for metabolizing a significant portion of clinically used drugs. mdpi.commdpi.com PXR activation also induces Phase II conjugating enzymes like glutathione (B108866) S-transferase and Phase III transport proteins. mdpi.com

PXR is known for its large, flexible ligand-binding domain, which allows it to be activated by a structurally diverse range of chemicals. researchgate.net Known activators include steroids, antibiotics like rifampicin, bile acids, and various herbal compounds. mdpi.com While phenylurea herbicides represent a class of xenobiotics that the body would need to metabolize, specific research detailing the interaction between this compound or other phenylurea compounds and the Pregnane X Receptor is not extensively documented in current scientific literature. Therefore, while it is plausible that such compounds could interact with PXR as part of a general xenobiotic response, direct evidence and mechanistic studies for this compound are lacking.

Broader Biological System Interactions (Non-Clinical)

While the specific antimicrobial mechanisms of this compound are not detailed, studies on related phenylurea derivatives indicate that this class of compounds possesses notable antimicrobial properties. Research has demonstrated that various urea (B33335) derivatives exhibit biological activities, including antimicrobial effects. researchgate.net

A study investigating N-(2-substituted) phenyl ureas revealed significant antibacterial and antifungal activity. mdpi.com Specifically, compounds such as N-2-carboxyphenyl urea, N-2-hydroxyphenyl urea, and N-2-mercaptophenyl urea were synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. mdpi.com The study found that the biocidal activity of these phenylurea ligands was considerably enhanced when they were coordinated with metal ions like Cu(II), Ni(II), Zn(II), Co(II), and Mn(II). mdpi.com The activity was quantified by determining the minimum inhibitory concentration (MIC), with the metal complexes showing greater potency than the ligands alone. mdpi.com

Table 1: Antimicrobial Activity of N-(2-substituted) Phenyl Urea Derivatives

| Compound Class | Test Organisms | Observed Effect |

|---|---|---|

| N-2-carboxyphenyl urea (CPU) | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Antibacterial activity mdpi.com |

| N-2-hydroxyphenyl urea (HPU) | Aspergillus niger, A. nidulense, Candida albicans | Antifungal activity mdpi.com |

| N-2-mercaptophenyl urea (MPU) | Staphylococcus aureus, Escherichia coli | Antibacterial activity mdpi.com |

The mechanism of action appeared to be dependent on the direct interaction between the drug and the virus particle. The maximal antiviral effect was observed when BCNU was incubated with the virus for 30 minutes before being introduced to the cell culture. nih.gov In contrast, if the compound and the virus were added to the cells simultaneously without a pre-incubation period, almost no antiviral activity was detected. nih.gov This suggests that the compound may act by inactivating the virus extracellularly, preventing it from successfully infecting host cells. The study also reported equivocal effects on Semliki Forest, herpes simplex, and vaccinia viruses, and no effect against western equine encephalomyelitis, polio, and parainfluenza viruses. nih.gov

Table 2: In Vitro Antiviral Spectrum of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)

| Virus | Activity |

|---|---|

| Lymphocytic choriomeningitis virus | Active nih.gov |

| Semliki Forest virus | Equivocal nih.gov |

| Herpes simplex virus | Equivocal nih.gov |

| Vaccinia virus | Equivocal nih.gov |

| Western equine encephalomyelitis virus | No effect nih.gov |

| Polio virus | No effect nih.gov |

The urea scaffold is present in various biologically active molecules, and some diarylurea derivatives have been reported to possess anti-inflammatory properties. researchgate.net However, the specific anti-inflammatory action mechanisms of this compound have not been clearly elucidated in the available scientific literature. While general studies on other classes of phenylurea compounds have assessed anti-inflammatory potential, often using models like carrageenan-induced paw edema, a detailed mechanistic investigation for this specific chloroethyl derivative is lacking. nih.gov Therefore, its capacity to modulate inflammatory pathways, such as those involving cytokines or enzymes like cyclooxygenases, remains an area for future investigation.

The class of compounds known as phenyl-3-(2-chloroethyl)ureas (CEUs), which includes this compound, has been identified as possessing potent antiangiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The antiangiogenic activity of CEUs is intrinsically linked to their primary mechanism of action: the disruption of the microtubule network within endothelial cells. nih.gov By causing microtubule depolymerization, these agents interfere with key cellular processes required for angiogenesis, such as cell proliferation, migration, and the formation of capillary-like structures. This disruption of the vascular endothelium's function effectively inhibits the development of new blood supply to tumors. nih.gov

The most well-documented biological activity of this compound and related CEUs is their profound effect on the microtubule cytoskeleton. nih.gov These compounds are potent antimicrotubule agents that function not by inhibiting tubulin synthesis, but by directly interacting with the tubulin protein itself, leading to microtubule depolymerization. researchgate.netnih.gov

The mechanism is highly specific and involves the covalent binding of the CEU molecule to β-tubulin, a subunit of the tubulin heterodimer. researchgate.netmdpi.com The N'-(2-chloroethyl)urea moiety of the compound acts as a soft alkylating agent. nih.gov Detailed mass spectrometry studies have identified the specific site of interaction, revealing that CEUs irreversibly acylate the glutamic acid residue at position 198 (Glu198) of β-tubulin. researchgate.netmdpi.com This residue is located near the colchicine-binding site. researchgate.net The covalent modification of Glu198 induces a conformational change in the β-tubulin protein, which destabilizes the entire microtubule polymer, leading to its depolymerization. researchgate.netmdpi.com This disruption of microtubule dynamics affects the stability of the entire cytoskeleton, alters nuclear morphology, and ultimately arrests the cell cycle in the G2/M phase, inhibiting cell proliferation. nih.gov

While the effect on tubulin is a primary mechanism, the integrity of the vimentin (B1176767) intermediate filament network is often linked to the microtubule cytoskeleton. Vimentin expression is associated with carcinoma cell invasiveness, and its downregulation can impair cell migration and adhesion. Although CEUs disrupt the primary cytoskeletal tracks (microtubules) necessary for transport and structural integrity, direct studies detailing the effect of this compound on vimentin synthesis or expression are limited. The observed anti-migratory effects are likely a downstream consequence of the primary disruption of the microtubule network.

Table 3: Molecular Interaction of Phenyl-3-(2-chloroethyl)ureas (CEUs) with Tubulin

| Target Protein | Binding Site | Specific Residue | Type of Interaction | Consequence |

|---|

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a deep understanding of the electronic structure and reactivity of a molecule. These calculations are fundamental in predicting a molecule's behavior in biological systems.

While specific ab initio or Density Functional Theory (DFT) studies focusing exclusively on 1-(2-Chloroethyl)-3-phenylurea are not extensively documented in publicly available literature, DFT methods are widely applied to study the properties of related phenylurea derivatives. These calculations are crucial for understanding the electronic properties that govern the reactivity of the 2-chloroethyl group, which is essential for its alkylating activity.

For analogous compounds, DFT calculations are typically used to determine a range of quantum chemical parameters that influence their biological activity.

Table 1: Key Quantum Chemical Parameters Calculated using DFT

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of a molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of a molecule. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; a smaller gap often correlates with higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule, which influences its solubility and interactions with polar environments. |

| Mulliken Charges | Provides the partial charge distribution on each atom, indicating reactive sites. |

These parameters are instrumental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's chemical structure with its biological activity.

Studies on similar small molecules, such as (2-chloroethyl)amine, reveal the presence of multiple stable conformers due to rotation around the C-C and C-N bonds. For (2-chloroethyl)amine, some conformers are stabilized by intramolecular hydrogen bonds between the amino group and the chlorine atom. In this compound, the key rotational degrees of freedom would be around the phenyl-N, N-C(O), C(O)-N, N-CH2, and CH2-CH2 bonds. The relative orientation of the phenyl ring and the 2-chloroethyl group, as dictated by these rotations, will significantly impact how the molecule fits into the binding pocket of its target protein.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for understanding the binding mode of a ligand to its protein target.

Molecular docking studies have been crucial in identifying the binding site and elucidating the binding mode of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), the class of compounds to which this compound belongs, with their primary target, β-tubulin. These studies have consistently shown that CEUs bind to the colchicine-binding site on β-tubulin. nih.gov

The binding is characterized by a covalent interaction, a key feature of this class of compounds. The electrophilic 2-chloroethyl group of this compound acts as an alkylating agent, forming a covalent bond with nucleophilic residues in the binding pocket. Mass spectrometry and computational studies have identified Glutamic acid 198 (Glu198) as a key residue that is acylated by CEUs. nih.gov Other nearby nucleophilic residues, such as Cysteine 239 (Cys239) and Cysteine 354 (Cys354), have also been implicated as potential sites of interaction. nih.gov

Table 2: Key Interacting Residues of N-phenyl-N'-(2-chloroethyl)ureas in the Colchicine-Binding Site of β-Tubulin

| Interacting Residue | Type of Interaction |

| Glu198 | Covalent (Acylation) |

| Cys239 | Potential Covalent (Alkylation) / Non-covalent |

| Cys354 | Potential Covalent (Alkylation) / Non-covalent |

The phenylurea core of the molecule also forms important non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with other residues in the binding pocket, which help to correctly orient the molecule for the covalent reaction to occur.

The understanding of the binding mode of this compound and its analogs has paved the way for rational design strategies to develop more potent and selective antitubulin agents. nih.gov By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the lead compound to improve its efficacy.

Key strategies in the rational design of CEU analogs include:

Modification of the Phenyl Ring: Introducing various substituents on the phenyl ring can enhance hydrophobic interactions within the binding pocket and improve potency.

Alteration of the Linker: The length and flexibility of the linker between the phenyl ring and the urea (B33335) moiety can be modified to optimize the positioning of the reactive 2-chloroethyl group.

Bioisosteric Replacement: Replacing the urea group with other functional groups that can maintain the key interactions while improving pharmacokinetic properties is another avenue of exploration.

These computational-driven design strategies have led to the synthesis of novel CEU derivatives with significantly improved anti-cancer activity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes and stability of the complex over time. While specific MD simulation studies exclusively focusing on this compound are not readily found in the literature, MD simulations are a standard tool for investigating the interactions of other inhibitors with tubulin. nih.gov

For a covalently bound inhibitor like this compound, MD simulations would be particularly valuable to:

Investigate the conformational changes in tubulin upon covalent modification and how these changes affect microtubule dynamics.

Analyze the role of water molecules in the binding site and their contribution to the stability of the complex.

Explore the dynamic behavior of the ligand within the binding pocket after the covalent bond has formed.

Such simulations would provide a more complete picture of the molecular events that follow the initial binding and covalent modification, ultimately leading to the disruption of microtubule function and cell death.

Conformational Dynamics of Compound-Target Complexes

The binding of a ligand to its biological target is often a dynamic process that can induce significant conformational changes in both the ligand and the protein. Molecular dynamics (MD) simulations are a powerful computational technique used to study these time-dependent atomic-level movements and conformational landscapes of biomolecular systems. nih.govmdpi.com

While specific MD simulation studies exclusively focused on the this compound–β-tubulin complex are not extensively detailed in the available literature, the broader class of CEUs is known to covalently bind to β-tubulin, leading to conformational changes in the protein. researchgate.net These alterations are believed to disrupt microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. researchgate.net

Computational docking studies have suggested that prior to the covalent modification, the CEU molecule is stabilized within the colchicine-binding site of β-tubulin through various non-covalent interactions. researchgate.net It is hypothesized that this initial binding event positions the reactive 2-chloroethyl group optimally for the subsequent covalent bond formation with specific amino acid residues, such as glutamate (B1630785) 198 (Glu-198). researchgate.net The formation of this covalent bond is thought to trigger further conformational rearrangements within the β-tubulin structure, impacting its ability to polymerize into microtubules. researchgate.net

MD simulations of tubulin and microtubule structures, in general, have provided critical insights into their dynamic behavior, including the conformational transitions between straight and curved protofilament structures, which are essential for microtubule assembly and disassembly. nih.govmdpi.com Future MD studies focusing specifically on the this compound–β-tubulin adduct could provide a more detailed and dynamic picture of the post-binding conformational changes and their functional consequences.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound-β-tubulin Complex

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total length of the molecular dynamics simulation. |

| RMSD of Protein Backbone | 2.5 Å | Root Mean Square Deviation of the protein backbone atoms, indicating conformational stability. |

| RMSF of Binding Site Residues | 1.8 Å | Root Mean Square Fluctuation of residues in the binding pocket, showing local flexibility. |

| Key Intermolecular Hydrogen Bonds | 3 | Number of persistent hydrogen bonds between the compound and the protein. |

| Conformational Change Index | 0.85 | A hypothetical metric representing the degree of conformational change upon ligand binding. |

Note: The data in this table is illustrative and intended to represent the type of information that could be obtained from a molecular dynamics simulation.

Solvent and Solute Binding Energies

The affinity of a ligand for its target is a critical determinant of its biological activity. The binding free energy, which quantifies this affinity, is composed of various energetic contributions, including interactions between the solute (ligand and protein) and the surrounding solvent. Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used to estimate the binding free energies of ligand-protein complexes from molecular dynamics simulation trajectories. nih.govnih.govresearchgate.netscispace.comfrontiersin.org

These methods calculate the binding free energy by considering the molecular mechanics energy in the gas phase and the solvation free energy. The solvation free energy is further divided into polar and nonpolar components. The polar component is calculated using either the Poisson-Boltzmann or the Generalized Born model, while the nonpolar component is typically estimated from the solvent-accessible surface area. nih.govnih.gov

Table 2: Hypothetical Binding Free Energy Components for this compound and β-tubulin Calculated by MM/PBSA

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.2 | Favorable |

| Electrostatic Energy | -28.7 | Favorable |

| Polar Solvation Energy | +35.5 | Unfavorable |

| Nonpolar Solvation Energy | -5.8 | Favorable |

| Total Binding Free Energy | -44.2 | Overall Favorable Binding |

Note: The data in this table is hypothetical and for illustrative purposes to show the output of an MM/PBSA calculation.

Chemoinformatics and Bioinformatics Applications

Chemoinformatics and bioinformatics are interdisciplinary fields that utilize computational and informational techniques to analyze and interpret chemical and biological data, respectively. These approaches have significant applications in drug discovery, from the initial stages of hit identification to the validation of biological targets.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested experimentally.

The known interaction of N-phenyl-N'-(2-chloroethyl)ureas with β-tubulin makes the this compound scaffold an interesting starting point for virtual screening campaigns aimed at discovering novel tubulin inhibitors. nih.gov Pharmacophore models, which define the essential three-dimensional arrangement of chemical features necessary for biological activity, can be developed based on the structure of this compound and its known binding mode in β-tubulin. These models can then be used to rapidly screen virtual compound libraries for molecules that match the pharmacophoric features.

Furthermore, the this compound core structure can serve as a scaffold for the design of focused chemical libraries. nih.gov By systematically modifying the phenyl ring with different substituents, a library of analogs can be generated in silico. These virtual libraries can then be subjected to docking studies and other computational analyses to prioritize compounds with predicted high affinity and favorable drug-like properties for synthesis and biological evaluation.

Target Validation through Bioinformatic Analysis

Target validation is the process of demonstrating that a specific biological molecule, usually a protein, is directly involved in a disease process and that modulation of its activity is likely to have a therapeutic effect. nih.govnih.gov Bioinformatics plays a crucial role in target validation by integrating and analyzing vast amounts of biological data from various sources.

While the interaction of CEUs with β-tubulin has been established through experimental methods, bioinformatic approaches can be employed to further validate tubulin as a key target and to explore potential off-target effects. nih.govunipi.itresearchgate.net For instance, databases of known drug-target interactions can be queried to identify other proteins that are known to bind to compounds with similar chemical structures to this compound. This can help in predicting potential polypharmacological effects or identifying unforeseen side effects.

Moreover, gene expression databases can be analyzed to study the expression levels of tubulin isoforms in different cancer types. This information can help in identifying patient populations that are most likely to respond to tubulin-targeting agents like this compound. Pathway analysis tools can also be used to understand the broader biological context of tubulin function and how its inhibition by CEUs might affect various cellular processes. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(2-Chloroethyl)-3-phenylurea. It provides detailed information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

Proton NMR (¹H-NMR) spectroscopy is used to determine the number and types of hydrogen atoms in a molecule, providing critical evidence for its connectivity. slideshare.netjchps.com For this compound, the ¹H-NMR spectrum reveals characteristic signals corresponding to the distinct proton environments within the molecule.

The spectrum is expected to show signals for the aromatic protons of the phenyl group, the two NH protons of the urea (B33335) linkage, and the protons of the 2-chloroethyl group. ulaval.ca The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The NH protons would present as distinct signals, the chemical shifts of which can be influenced by solvent and concentration. The protons of the chloroethyl group (-CH₂CH₂Cl) are expected to appear as two distinct multiplets, often triplets, due to coupling with each other. The methylene (B1212753) group attached to the chlorine atom would be more deshielded and thus appear further downfield than the methylene group attached to the urea nitrogen.

Analysis of ¹H-NMR data for closely related N-Phenyl-N'-(2-chloroethyl)urea derivatives supports these expected patterns. ulaval.ca For instance, in various substituted analogs, the two methylene groups of the chloroethyl chain consistently show distinct multiplets, and the aromatic protons resonate in the expected downfield region. ulaval.ca

Table 1: Expected ¹H-NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Phenyl-H | ~7.0 - 7.5 | Multiplet (m) | Integral corresponds to 5 protons. |

| Phenyl-NH | Variable | Singlet (s) or Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| Ethyl-NH | Variable | Triplet (t) or Broad Singlet (br s) | May show coupling to the adjacent CH₂ group. |

| N-CH₂ | ~3.6 | Multiplet (m) | Expected to be a quartet or triplet of triplets. |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific NMR instrument used.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid phase, including host-guest interactions. rsc.orgnih.gov While solution NMR provides information on time-averaged structures, ssNMR can reveal details about specific conformations and intermolecular interactions present in a crystalline or amorphous solid. researchgate.net

For this compound, ssNMR could be employed to study its behavior within a host-guest complex, such as when encapsulated within a larger host molecule like a cyclodextrin (B1172386) or within the channels of a urea inclusion compound. researchgate.netuni-stuttgart.de Changes in the ¹³C and ¹H chemical shifts of both the host and the guest molecule upon complexation can provide insights into the nature of their interaction. researchgate.net For example, a downfield shift in the ¹³C NMR signals of a guest molecule upon inclusion in a urea host lattice can indicate a conformational change, such as adopting a more extended, all-trans conformation. uni-stuttgart.de Furthermore, ssNMR relaxation time measurements can be used to probe the dynamics of the guest molecule within the host, revealing information about its mobility and rotational freedom. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. rsc.org

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion of this compound would undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments helps to confirm the molecular structure. youtube.com

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. wpmucdn.com

The fragmentation of N,N'-substituted ureas often involves the cleavage of the C-N bonds of the urea moiety. researchgate.netnih.gov For this compound, a likely fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the nitrogen of the chloroethyl group, or the bond between the carbonyl carbon and the nitrogen of the phenyl group. This would lead to the formation of characteristic fragment ions such as the phenyl isocyanate radical cation or the 2-chloroethyl isocyanate radical cation. Further fragmentation of the chloroethyl group (loss of Cl) and the phenyl group is also expected. whitman.edunih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment | Plausible m/z | Proposed Origin |

|---|---|---|

| [C₉H₁₁ClN₂O]⁺ | 198/200 | Molecular Ion ([M]⁺) |

| [C₇H₅NO]⁺ | 119 | Phenyl isocyanate radical cation |

| [C₇H₇N]⁺ | 93 | Aniline (B41778) radical cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Crystallography and Diffraction

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

The crystal structures of numerous urea derivatives have been determined, revealing common structural motifs and intermolecular interactions. researchgate.net Phenylurea compounds, in particular, are known to form extensive networks of hydrogen bonds in the solid state. nih.gov The urea group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), facilitating the formation of robust, self-assembled structures. researchgate.net

Cocrystal and Inclusion Compound Analysis

Currently, there is a notable absence of publicly available research specifically detailing the cocrystal and inclusion compound analysis of this compound. The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a significant area of pharmaceutical research aimed at modifying the physicochemical properties of active compounds. Similarly, inclusion compounds, where one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located, are also explored for their potential to enhance stability and solubility. While the crystal structures of related phenylurea derivatives have been investigated, dedicated studies on the cocrystal and inclusion compound formation of this compound are yet to be reported in the scientific literature.

Chromatographic and Hyphenated Techniques for Purity and Analysis

Chromatographic techniques are fundamental in the analysis of this compound, ensuring the purity of the synthesized compound and enabling the identification of related substances.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylurea compounds, including this compound. Due to their thermal instability, phenylureas are not well-suited for gas chromatography without derivatization, making HPLC the preferred method for their analysis. newpaltz.k12.ny.usresearchgate.net

In a research context, HPLC is employed for:

Purity Assessment: To determine the purity of synthesized this compound and to identify any impurities or degradation products.

Reaction Monitoring: To track the progress of the synthesis of this compound, ensuring the reaction goes to completion.

Stability Studies: To evaluate the stability of the compound under various conditions, such as in different solvents or at different temperatures.

A typical HPLC method for the analysis of phenylurea compounds involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector. newpaltz.k12.ny.us The specific parameters of the HPLC method, such as the exact mobile phase composition, flow rate, and column temperature, would be optimized to achieve the best separation of this compound from any potential impurities.

Table 1: Illustrative HPLC Parameters for Phenylurea Analysis

| Parameter | Typical Value |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

LC-MS and GC-MS for Metabolite Identification (Non-Clinical)

The identification of metabolites is a critical step in understanding the biotransformation of a compound. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose in non-clinical, in vitro studies.

LC-MS: This technique is particularly well-suited for the analysis of phenylurea compounds and their metabolites. The separation power of LC is combined with the high sensitivity and specificity of mass spectrometry, allowing for the detection and structural elucidation of metabolites even at low concentrations. In a typical non-clinical in vitro metabolism study, this compound would be incubated with liver microsomes or other enzyme preparations. The resulting mixture is then analyzed by LC-MS to identify any metabolic products. The mass spectrometer provides the molecular weight of the metabolites and fragmentation patterns that can help in determining their structures. Common metabolic transformations for phenylurea compounds include hydroxylation, N-dealkylation, and oxidation.

GC-MS: While less common for the direct analysis of thermally labile phenylureas, GC-MS can be employed for the analysis of their more volatile degradation products or after a derivatization step to increase their thermal stability and volatility. researchgate.netnih.govresearchgate.net In non-clinical studies, GC-MS could be used to identify smaller, more volatile fragments that may result from the degradation of this compound under certain experimental conditions.

Advanced Biological Assay Methodologies (In Vitro and In Vivo Non-Human)

A variety of advanced biological assays are utilized to investigate the cellular and molecular effects of this compound and related CEUs. These assays provide crucial insights into the compound's mechanism of action.

Immunofluorescence Microscopy for Cellular Phenotypes

Immunofluorescence microscopy is a powerful technique used to visualize the subcellular localization of specific proteins and to observe changes in cellular morphology and the cytoskeleton upon treatment with a compound. For the class of N-phenyl-N'-(2-chloroethyl)ureas, a primary mechanism of action is the disruption of the microtubule network. scholaris.canih.gov

In a typical experiment, cancer cells are treated with this compound. Following treatment, the cells are fixed, permeabilized, and then incubated with a primary antibody that specifically binds to tubulin, the protein subunit of microtubules. A secondary antibody, conjugated to a fluorescent dye, is then used to bind to the primary antibody. When viewed under a fluorescence microscope, the microtubule network can be visualized. In untreated cells, a well-organized network of microtubules is observed. In contrast, cells treated with microtubule-disrupting agents like CEUs show a disorganized and depolymerized microtubule network. nih.gov This disruption of the cytoskeleton is a key cellular phenotype induced by this class of compounds.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a high-throughput technique that allows for the rapid analysis of single cells in a population. It is extensively used to study the effects of compounds on the cell cycle and to quantify apoptosis (programmed cell death). nih.govnih.govmiltenyibiotec.com

Cell Cycle Analysis: N-phenyl-N'-(2-chloroethyl)ureas are known to cause cell cycle arrest, primarily in the G2/M phase. nih.govnih.gov This is a direct consequence of their microtubule-disrupting activity, which prevents the proper formation of the mitotic spindle required for cell division.

To analyze the cell cycle, cells treated with this compound are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell. Flow cytometry then measures the fluorescence of thousands of individual cells. The resulting data is presented as a histogram, where cells in the G1 phase of the cell cycle have a 2N DNA content, cells in the G2 and M phases have a 4N DNA content, and cells in the S phase (DNA synthesis) have a DNA content between 2N and 4N. Treatment with CEUs typically leads to an accumulation of cells in the G2/M peak of the histogram, providing quantitative evidence of cell cycle arrest. nih.gov

Apoptosis Analysis: The induction of apoptosis is a common outcome for cells that are unable to progress through the cell cycle. Flow cytometry is a key method for detecting and quantifying apoptosis. sinobiological.combiocompare.comnih.gov Several assays can be used:

Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Cells are co-stained with fluorescently labeled Annexin V and PI. PI is a DNA stain that can only enter cells with a compromised cell membrane, a characteristic of late-stage apoptotic or necrotic cells. Flow cytometry can then distinguish between:

Live cells (Annexin V-negative, PI-negative)

Early apoptotic cells (Annexin V-positive, PI-negative)

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Flow cytometry can be used to detect the activation of specific caspases using fluorescently labeled inhibitors of caspases (FLICA). nih.gov

Sub-G1 Peak Analysis: During late-stage apoptosis, cellular DNA is fragmented. When stained with a DNA dye like PI, these apoptotic cells will have a DNA content less than 2N and will appear as a "sub-G1" peak in the cell cycle histogram. nih.gov

Table 2: Summary of Flow Cytometry Findings for N-phenyl-N'-(2-chloroethyl)ureas (CEUs)

| Assay | Finding | Reference |

| Cell Cycle Analysis | Accumulation of cells in the G2/M phase | nih.govnih.govnih.gov |

| Apoptosis Analysis | Increase in the sub-G1 population indicative of apoptosis | nih.gov |

These advanced analytical and biological methodologies are indispensable for the comprehensive characterization of this compound and its analogs. They provide detailed information on the compound's purity, metabolic fate, and its interactions with cellular components, which is fundamental for its continued investigation in a non-clinical research setting.

SDS-PAGE for Protein Modification and Binding

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely utilized technique in biochemistry to separate proteins based on their molecular weight. creative-proteomics.comabcam.comkhanacademy.org While direct studies employing SDS-PAGE for the analysis of protein modification by this compound are not extensively documented in publicly available research, the principles of the technique allow for a clear understanding of how it would be applied to investigate such interactions.

The core principle of SDS-PAGE involves the denaturation of proteins with the anionic detergent sodium dodecyl sulfate (B86663) (SDS), which confers a uniform negative charge along the polypeptide chain. khanacademy.orgmblbio.com This process effectively masks the intrinsic charge of the protein, meaning that when an electric field is applied, the proteins migrate through the porous polyacrylamide gel matrix solely based on their size. abcam.commetwarebio.com Smaller proteins navigate the gel matrix more quickly and travel further, while larger proteins are impeded and travel shorter distances. mblbio.com

In the context of studying protein modification by this compound, SDS-PAGE can be employed as a "gel shift assay" to detect the covalent attachment of the compound to a target protein. researchgate.net The formation of a covalent bond between the protein and this compound results in an increase in the protein's molecular weight. This increase, although potentially small depending on the number of molecules bound, can lead to a discernible change in the protein's migration pattern on the gel.

Specifically, a protein that has been modified by this compound would be expected to migrate slightly slower than its unmodified counterpart, resulting in a band that is higher up on the gel. This "shift" in mobility provides evidence of a stable, covalent interaction. By running unmodified and modified protein samples in adjacent lanes on the same gel, along with a molecular weight marker, researchers can visualize and begin to quantify the extent of the modification. creative-proteomics.com

Hypothetical Research Findings for Protein Modification

In a hypothetical experiment, a purified target protein could be incubated with varying concentrations of this compound. The reaction mixtures would then be subjected to SDS-PAGE analysis. The expected results would demonstrate a dose-dependent effect on the protein's mobility.

The table below illustrates the potential outcomes of such an experiment, demonstrating how SDS-PAGE can be used to analyze protein modification.

| Sample Lane | Description | Observed Band Position (Apparent Molecular Weight) | Interpretation |

|---|---|---|---|

| 1 | Molecular Weight Marker | Multiple bands at known weights | Standard for size estimation |

| 2 | Unmodified Target Protein | Corresponds to the protein's known molecular weight (e.g., 50 kDa) | Baseline mobility of the native protein |

| 3 | Target Protein + Low Concentration of this compound | A primary band at ~50 kDa and a faint, slower-migrating band slightly above 50 kDa | Partial modification of the protein population |

| 4 | Target Protein + High Concentration of this compound | A significant decrease in the intensity of the 50 kDa band and a prominent, slower-migrating band (shifted band) | Substantial covalent binding of the compound to the protein |

This type of analysis is crucial for confirming covalent binding and can be a preliminary step before more advanced techniques, such as mass spectrometry, are used to identify the specific amino acid residues that have been modified.

Environmental Fate and Ecotoxicological Mechanisms of Urea Based Compounds

Biodegradation Pathways

The breakdown of phenylurea compounds in the environment is predominantly a biological process. nih.gov Microbial communities in soil and aquatic systems play a significant role in the degradation of these chemicals. nih.gov

Microbial Degradation in Soil and Aquatic Environments

In soil and aquatic environments, microorganisms are the primary drivers of phenylurea herbicide degradation. nih.gov The rate and extent of this degradation can be influenced by various factors, including the composition of the microbial community, soil type, temperature, and moisture content. Generally, the biodegradation of phenylurea herbicides involves the transformation of the parent compound into various metabolites. While specific studies on 1-(2-Chloroethyl)-3-phenylurea are lacking, the degradation pathways for other phenylureas typically involve N-dealkylation and hydrolysis of the urea (B33335) bridge. Fungi, in particular, have been shown to degrade various phenylurea herbicides, often through different pathways than bacteria, leading to a diverse range of metabolites. nih.gov

Enzymatic Hydrolysis (e.g., Urease Activity)

Ureases are enzymes that catalyze the hydrolysis of urea. nih.gov While the core structure of this compound contains a urea moiety, the susceptibility of this specific substituted urea to hydrolysis by urease is not documented. Urease activity is a key process in the nitrogen cycle, breaking down urea into ammonia (B1221849) and carbamate. nih.gov The general mechanism of urease involves the binding of the urea molecule to nickel ions in the enzyme's active site, making it susceptible to hydrolysis. nih.govnih.govmdpi.com However, the bulky phenyl and chloroethyl groups attached to the urea nitrogen atoms in this compound could sterically hinder its access to the active site of urease, potentially making it a poor substrate for this enzyme.

Abiotic Transformation Processes

In addition to biological breakdown, phenylurea compounds can undergo transformation through non-biological, or abiotic, processes. These processes are primarily driven by light energy and chemical reactions with water.

Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by light, is a potential transformation pathway for phenylurea herbicides in surface waters and on soil surfaces. nih.gov This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. For phenylurea herbicides, indirect photolysis involving reactions with hydroxyl radicals (•OH) and triplet states of chromophoric dissolved organic matter (3CDOM*) are often the main transformation pathways. nih.gov The specific products of photodegradation for this compound are not documented, but for other phenylureas, these can include hydroxylated derivatives and other transformation products. nih.gov

Hydrolysis in Various Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis for phenylurea compounds is significantly influenced by pH and temperature. researchgate.net Generally, phenylureas are relatively stable to hydrolysis under neutral pH conditions. researchgate.net However, under acidic or basic conditions, the rate of hydrolysis can increase. rsc.org The hydrolysis of phenylureas can lead to the cleavage of the urea bond, resulting in the formation of anilines and other degradation products. researchgate.net The specific kinetics and products of hydrolysis for this compound under different environmental conditions have not been reported.

Environmental Interactions and Persistence

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down or transported elsewhere. nih.gov The persistence of phenylurea herbicides in soil is influenced by a combination of biotic and abiotic degradation processes, as well as their tendency to adsorb to soil particles.

Sorption to soil organic matter and clay minerals is a key process that affects the mobility and bioavailability of phenylurea herbicides. nih.gov Compounds with stronger sorption tend to be less mobile and may persist longer in the soil. nih.govnih.gov The leaching potential of phenylureas, or their movement through the soil profile with water, is inversely related to their sorption. nih.gov Factors such as the organic carbon content of the soil play a significant role in the sorption of these compounds. nih.gov The persistence of phenylurea herbicides can vary widely, with half-lives in soil ranging from weeks to over a year for some compounds. researchgate.net Without specific data, the persistence of this compound in the environment remains uncharacterized.

Data Tables

As specific experimental data for this compound are unavailable, the following tables provide a general overview of the factors influencing the environmental fate of phenylurea herbicides.

Table 1: General Factors Affecting the Biodegradation of Phenylurea Herbicides

| Factor | Influence on Biodegradation |

| Microbial Population | Higher microbial diversity and abundance can lead to faster degradation. |

| Soil Type | Organic matter content, clay content, and pH can affect microbial activity and herbicide availability. |

| Temperature | Generally, higher temperatures (within an optimal range) increase microbial activity and degradation rates. |

| Moisture | Adequate soil moisture is necessary for microbial activity. |

| Chemical Structure | The specific substituents on the phenylurea molecule can influence its susceptibility to microbial attack. |

Table 2: General Abiotic Transformation Processes for Phenylurea Herbicides

| Process | Description | Key Environmental Factors |

| Photodegradation | Breakdown by sunlight. Can be direct or indirect (sensitized by other molecules). | Light intensity, presence of photosensitizers (e.g., dissolved organic matter). |

| Hydrolysis | Cleavage of the molecule by reaction with water. | pH (rates are typically faster in acidic or alkaline conditions), temperature. |

Table 3: Factors Influencing the Environmental Persistence of Phenylurea Herbicides

| Factor | Influence on Persistence |

| Biodegradation Rate | Faster biodegradation leads to lower persistence. |

| Photodegradation Rate | Faster photodegradation leads to lower persistence in light-exposed environments. |

| Hydrolysis Rate | Faster hydrolysis leads to lower persistence. |

| Sorption to Soil | Stronger sorption can increase persistence by reducing bioavailability to microorganisms. |

| Leaching | High leaching potential can lead to transport away from the initial site of application, affecting persistence in a specific location. |

Adsorption to Soil Components

No specific studies detailing the adsorption of this compound to soil components were identified. Research on other phenylurea herbicides indicates that soil adsorption is a key process in their environmental fate, often influenced by soil organic carbon content and clay fraction. nih.govnih.gov Adsorption is typically described by the Freundlich isotherm equation in studies of related compounds. nih.govnih.gov However, without specific experimental data for this compound, its adsorption coefficient (Kf) and mobility potential in soil cannot be accurately reported.

Influence of Co-applied Fertilizers and Herbicides

There is no available information on how the environmental fate of this compound is influenced by the co-application of fertilizers or other herbicides. For phenylurea herbicides in general, interactions in mixtures can be complex, potentially altering their persistence and mobility in the environment. The joint toxicity of phenylurea herbicide mixtures on aquatic organisms has been studied, but this does not provide information on the specific interactions of this compound with other agrochemicals in soil. nih.gov

Ecotoxicological Mechanisms in Non-Target Organisms (Non-Organism Specific)

Effects on Aquatic Organisms (e.g., Fish, Amphibians)